Indole-3-acetyl-DL-aspartic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFNMNRKDDAKRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405294 |

Source

|

| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32449-99-3, 2456-73-7 |

Source

|

| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164.5 °C |

Source

|

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Sink: A Technical Treatise on Indole-3-Acetyl-Aspartic Acid

Abstract

Indole-3-acetyl-aspartic acid (IAA-Asp) represents a critical node in plant hormonal homeostasis, functioning primarily as an irreversible metabolic sink rather than a temporary storage reservoir. First identified in the mid-20th century, IAA-Asp is the product of the ATP-dependent conjugation of Indole-3-acetic acid (IAA) by the GH3 family of acyl-acid-amido synthetases. This guide synthesizes the historical discovery of IAA-Asp, its thermodynamic role in auxin attenuation, and the precise chemical and enzymatic protocols required for its synthesis and detection in modern drug development and ag-tech applications.

Historical Genesis: The "Bound Auxin" Paradigm

The Pivot Point: Andreae and Good (1955) Prior to the 1950s, plant physiologists understood that "free" auxin accounted for only a fraction of the indole pool in plant tissues. The remainder was vaguely termed "bound auxin." The definitive structural identification of Indole-3-acetyl-aspartic acid was achieved by W.A. Andreae and Norman Good in 1955.

Working with pea (Pisum sativum) epicotyls, they observed that exogenous application of IAA did not lead to a linear accumulation of free auxin. Instead, they isolated a ninhydrin-positive metabolite that hydrolyzed to release IAA and aspartic acid. This discovery established the first specific chemical identity of an auxin-amino acid conjugate, shifting the field from vague "binding" theories to precise metabolic conjugation pathways.

Key Historical Milestones:

-

1955: Andreae & Good identify IAA-Asp in pea tissue.

-

1980s: Cohen and Bandurski establish the "conjugate hydrolysis" hypothesis, proposing conjugates as storage forms.

-

2005: Staswick et al. clone the GH3 genes, identifying them as the enzymes responsible for IAA-Asp synthesis, linking genetics to metabolism.[1][2]

Mechanistic Enzymology: The GH3 Gating System

The formation of IAA-Asp is not a passive equilibrium but an ATP-driven checkpoint catalyzed by Group II GH3 acyl-acid-amido synthetases .

The Thermodynamic Trap

Unlike ester conjugates (e.g., IAA-Glucose), which are readily hydrolyzed back to free IAA to fuel rapid growth, IAA-Asp is largely considered an irreversible conjugate in many dicots (e.g., Arabidopsis). It serves as a precursor to oxidation and permanent catabolism.

The Reaction Mechanism (Bi Uni Uni Bi Ping Pong):

-

Adenylation: The GH3 enzyme binds ATP and Free IAA.[3] ATP hydrolysis activates the IAA carboxyl group, forming a high-energy Indole-3-acetyl-adenylate (IAA-AMP) intermediate, releasing pyrophosphate (PPi).

-

Transfer: The enzyme binds Aspartic Acid. The amino group of Asp attacks the activated acyl-AMP carbonyl.

This mechanism ensures that once IAA is committed to the Aspartate pathway, it is effectively removed from the signaling pool, acting as a "dampener" during high-auxin stress or pathogen attack.

Visualization: The Auxin Homeostasis Pathway

The following diagram illustrates the flow of IAA through the GH3 checkpoint, distinguishing between reversible storage and the irreversible IAA-Asp sink.

Caption: The GH3-mediated bifurcation of auxin metabolism. IAA-Asp represents a committed step toward oxidation (red path), distinct from reversible storage forms (green path).

Comparative Physiology: Storage vs. Degradation

It is critical for researchers to distinguish IAA-Asp from other conjugates. While IAA-Alanine (IAA-Ala) can be hydrolyzed to restore free auxin levels, IAA-Asp is primarily a tag for degradation.

| Feature | IAA-Asp (Aspartic Acid) | IAA-Ala / IAA-Leu | IAA-Glucose (Ester) |

| Primary Function | Catabolism/Sink (Inactivation) | Storage (Reversible) | Rapid Storage |

| Enzymatic Origin | GH3 (Group II) | GH3 (Group II) | UGT84B1 |

| Hydrolysis Rate | Negligible / Very Slow | High (via ILR1/IAR3 hydrolases) | Very High |

| Fate | Oxidation to oxIAA-Asp | Return to Free IAA | Return to Free IAA |

| Signaling Role | Pathogen susceptibility (Virulence factor) | Growth regulation | Homeostasis |

Experimental Protocol: Chemical Synthesis of IAA-Asp

For analytical standards or exogenous application assays, chemical synthesis is required. The Mixed Anhydride Method is the industry standard for high-purity synthesis of N-acyl amino acid conjugates, avoiding the racemization often seen with carbodiimide methods.

Reagents Required[5][6][7][8][9]

-

L-Aspartic acid dimethyl ester hydrochloride (Protection of carboxyl groups is critical)

-

Isobutyl chloroformate (IBCF)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Sodium Hydroxide (NaOH) for deprotection[10]

Step-by-Step Methodology

1. Activation (Mixed Anhydride Formation)

-

Dissolve 1.0 eq of IAA in anhydrous THF under nitrogen atmosphere.

-

Add 1.1 eq of Triethylamine (TEA). Cool the solution to -15°C.

-

Critical Step: Add 1.1 eq of Isobutyl chloroformate dropwise. Stir for 15 minutes at -15°C. This forms the mixed anhydride intermediate. Do not let the temperature rise, or the anhydride will decompose.

2. Coupling

-

In a separate vessel, dissolve 1.1 eq of L-Aspartic acid dimethyl ester HCl in DMF with 1.1 eq of TEA.

-

Add the amino acid solution to the mixed anhydride mixture.

-

Allow the reaction to warm to room temperature (RT) slowly and stir for 4–6 hours.

-

Monitoring: Check progress via TLC (System: Chloroform/Methanol 9:1).

3. Deprotection (Saponification)

-

Evaporate solvents. Dissolve the residue (IAA-Asp-dimethyl ester) in Methanol.

-

Add 2.5 eq of 1M NaOH. Stir at RT for 1 hour to remove methyl esters.

-

Acidify carefully to pH 3.0 with 1M HCl.

4. Purification

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over MgSO4, and evaporate.

-

Recrystallize from Ethanol/Water or purify via Semi-prep HPLC.

Synthesis Workflow Diagram

Caption: Chemical synthesis via Mixed Anhydride method. IBCF = Isobutyl chloroformate. Low temperature is critical in Step 1 to prevent decarboxylation.

Analytical Validation (LC-MS/MS)

To validate the presence of IAA-Asp in biological samples, Mass Spectrometry is the gold standard.

-

Ionization: ESI Negative Mode (Carboxylic acids ionize better in negative mode).

-

Precursor Ion: [M-H]⁻ = 289.1 m/z

-

Product Ions (MRM Transitions):

-

Quantifier: 289.1 → 130.1 (Indole ring fragment)

-

Qualifier: 289.1 → 146.1 (Quinolinium ion)

-

References

-

Andreae, W. A., & Good, N. E. (1955). The Formation of Indoleacetylaspartic Acid in Pea Seedlings.[11] Plant Physiology, 30(4), 380–382.

-

Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid.[1] The Plant Cell, 17(2), 616–627.

-

Hayashi, K., et al. (2021). The main oxidative inactivation pathway of the plant hormone auxin. Nature Communications, 12, 6752.

-

Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757–1773.

Sources

- 1. The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Studies on 3-Indoleacetic Acid Metabolism. III. The Uptake of 3-Indoleacetic Acid by Pea Epicotyls and Its Conversion to 3-Indoleacetylaspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]

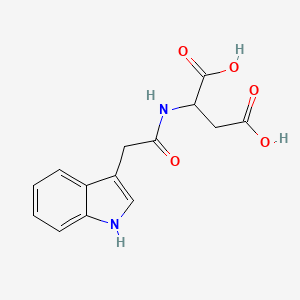

Chemical structure and properties of Indole-3-acetyl-DL-aspartic acid

This guide provides an in-depth exploration of Indole-3-acetyl-DL-aspartic acid, a significant conjugate of the plant hormone auxin. It is intended for researchers, scientists, and professionals in drug development and plant biology who require a thorough understanding of its chemical nature, biological relevance, and analytical methodologies. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations, ensuring a robust and applicable understanding.

Unveiling the Molecular Architecture: Chemical Structure and Properties

Indole-3-acetyl-DL-aspartic acid (I-3-A-DL-A) is a key metabolite of indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants. Its formation represents a critical mechanism for regulating auxin homeostasis.

Core Chemical Structure

I-3-A-DL-A is formed through the conjugation of the carboxyl group of IAA to the amino group of aspartic acid via an amide bond. This structure consists of two primary moieties: the indole-3-acetyl group derived from IAA and the aspartic acid residue. The DL-aspartic acid component indicates a racemic mixture of both D- and L-enantiomers of aspartic acid. However, in biological systems, the L-enantiomer is the predominantly utilized form.[1]

Caption: Chemical structure of Indole-3-acetyl-aspartic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of I-3-A-DL-A is essential for its extraction, purification, and analysis, as well as for interpreting its biological activity.

| Property | Value | Source |

| Molecular Formula | C14H14N2O5 | [2][3][4] |

| Molecular Weight | 290.27 g/mol | [2][3][4] |

| Appearance | White Powder | [2] |

| Melting Point | 198 °C (decomposes) | [5] |

| pKa | 3.13±0.10 (Predicted) | [6] |

Causality Behind Properties:

-

The indole ring contributes to the molecule's overall hydrophobicity and provides a site for potential π-π stacking interactions.

-

The two carboxylic acid groups and the amide linkage introduce polar character, influencing its solubility in various solvents. The presence of these ionizable groups means its charge state, and therefore its solubility and chromatographic behavior, will be highly dependent on pH.

-

The chiral center on the aspartic acid residue gives rise to stereoisomers (L and D forms), which can exhibit different biological activities and metabolic fates.

Biological Significance and Metabolic Fate

The conjugation of IAA to amino acids is a primary mechanism for regulating the levels of free, active auxin in plant tissues. This process is crucial for normal plant growth and development, as well as in response to environmental stimuli.

Role in Auxin Homeostasis

The formation of I-3-A-DL-A, catalyzed by enzymes of the GH3 family, serves to reversibly inactivate IAA.[7] This conjugation prevents the binding of IAA to its receptor proteins, thereby downregulating auxin signaling pathways. This is a rapid and efficient way for the plant to modulate its response to auxin.

The steady-state levels of IAA-Asp are generally low in unstressed plants, indicating a dynamic equilibrium between its synthesis and hydrolysis. However, under certain conditions, such as pathogen attack, the concentration of IAA-Asp can increase significantly.[2]

Involvement in Plant-Pathogen Interactions

Recent research has highlighted a fascinating role for I-3-A-DL-A in mediating plant-pathogen interactions. Some fungal and bacterial plant pathogens can manipulate the host plant's auxin metabolism to promote the accumulation of IAA-Asp.[2][3] This accumulation appears to suppress plant defense responses and facilitate pathogen proliferation.[2] This finding opens new avenues for developing disease-resistant crop varieties by targeting the enzymes involved in IAA-Asp synthesis.

Metabolic Pathways

The metabolism of I-3-A-DL-A is a key aspect of its biological function. It can be hydrolyzed back to free IAA and aspartic acid, releasing the active hormone. This hydrolysis is carried out by specific amidohydrolases.

Caption: Simplified metabolic pathway of Indole-3-acetyl-aspartic acid.

Methodologies for Analysis and Characterization

Accurate and sensitive analytical methods are paramount for studying the role of I-3-A-DL-A in biological systems. The choice of method depends on the research question, the complexity of the sample matrix, and the required level of sensitivity and specificity.

Extraction and Sample Preparation

Rationale: The goal of the extraction protocol is to efficiently isolate I-3-A-DL-A from the complex plant matrix while minimizing degradation and isomerization.

Step-by-Step Protocol:

-

Tissue Homogenization: Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.

-

Solvent Extraction: Extract the powdered tissue with an 80% methanol solution containing an antioxidant (e.g., butylated hydroxytoluene) at -20°C. The low temperature and antioxidant prevent oxidative degradation. The high methanol concentration efficiently precipitates proteins and other macromolecules.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Solid-Phase Extraction (SPE): Further purify the supernatant using a C18 SPE cartridge. This step removes interfering compounds and concentrates the analyte.

-

Conditioning: Wash the cartridge with methanol followed by water.

-

Loading: Load the supernatant onto the cartridge.

-

Washing: Wash with a low percentage of organic solvent to remove polar impurities.

-

Elution: Elute the I-3-A-DL-A with a higher concentration of organic solvent (e.g., 80% methanol).

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For I-3-A-DL-A, reversed-phase HPLC is the most common approach.[3]

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The C18 stationary phase provides good retention for the moderately nonpolar indole moiety.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). The formic acid is crucial for protonating the carboxylic acid groups, leading to better retention and peak shape.

-

Flow Rate: 0.2-0.4 mL/min.

-

Detection:

-

UV-Vis Detector: The indole ring exhibits strong absorbance around 280 nm. However, this method lacks specificity in complex biological samples.

-

Fluorescence Detector: For enhanced sensitivity and selectivity, fluorescence detection can be used with an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.

-

Mass Spectrometry (MS)

Rationale: MS provides unambiguous identification and quantification of I-3-A-DL-A based on its mass-to-charge ratio (m/z) and fragmentation pattern. When coupled with HPLC (LC-MS), it is the gold standard for auxin analysis.[3]

Key Considerations for LC-MS Analysis:

-

Ionization Source: Electrospray ionization (ESI) is typically used in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 289.08 is observed.

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) can be used.

-

QqQ for Quantification: In a QqQ instrument, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed for highly sensitive and selective quantification. A common transition for I-3-A-DL-A is the fragmentation of the precursor ion (m/z 289) to a product ion corresponding to the indole-3-acetyl moiety (m/z 130).

-

High-Resolution MS for Identification: High-resolution MS provides an accurate mass measurement, which aids in the confident identification of the compound.

-

Caption: A typical analytical workflow for Indole-3-acetyl-aspartic acid.

Synthesis and Availability

For research purposes, I-3-A-DL-A is commercially available from several chemical suppliers. However, for studies requiring isotopically labeled standards (e.g., for stable isotope dilution analysis), chemical synthesis may be necessary.

The synthesis generally involves the coupling of indole-3-acetic acid and DL-aspartic acid. A common method utilizes a carbodiimide-mediated coupling reaction, such as with N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid of IAA for amide bond formation with the amino group of aspartic acid.[7]

Conclusion and Future Perspectives

Indole-3-acetyl-DL-aspartic acid is a vital, yet often overlooked, component of auxin biology. Its role extends beyond a simple storage form of IAA to being an active participant in the intricate signaling networks that govern plant growth, development, and interactions with the environment. The recent discovery of its involvement in plant pathogenesis has opened exciting new avenues of research.

Future investigations should focus on:

-

Elucidating the precise mechanisms by which pathogens manipulate IAA-Asp levels to their advantage.

-

Identifying and characterizing the full complement of enzymes involved in its synthesis and hydrolysis in various plant species.

-

Developing novel chemical probes to visualize the subcellular localization and dynamics of IAA-Asp in living cells.

A deeper understanding of the chemistry and biology of Indole-3-acetyl-DL-aspartic acid will undoubtedly contribute to the development of innovative strategies for improving crop yield and disease resistance.

References

-

1PlusChem LLC. (n.d.). INDOLE-3-ACETYL-DL-ASPARTIC ACID. Retrieved February 7, 2026, from [Link]

-

Cohen, J. D., & Bialek, K. (1984). Identification and quantitative analysis of indole-3-acetyl-L-aspartate from seeds of Glycine max L. Plant physiology, 74(4), 749–753. [Link]

-

Andreae, W. A., & Good, N. E. (1955). The formation of indoleacetylaspartic acid in pea seedlings. Plant physiology, 30(4), 380–382. [Link]

-

Good, N. E., & Andreae, W. A. (1957). THE SYNTHESIS OF INDOLE-3-ACETYL-D,L-ASPARTIC ACID AND RELATED COMPOUNDS. Canadian Journal of Chemistry, 35(9), 1071-1073. [Link]

-

Pharmaffiliates. (n.d.). Indole-3-acetyl-L-Aspartic Acid. Retrieved February 7, 2026, from [Link]

-

mzCloud. (n.d.). Indole 3 acetyl L aspartic acid. Retrieved February 7, 2026, from [Link]

-

González-Lamothe, R., El Oirdi, M., Bouarab, K., & L'Haridon, F. (2012). The conjugated auxin indole-3-acetic acid-aspartic acid promotes plant disease development. The Plant cell, 24(2), 762–777. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification and Quantitative Analysis of Indole-3-Acetyl-l-Aspartate from Seeds of Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Quantitative Analysis of Indole-3-Acetyl-l-Aspartate from Seeds of Glycine max L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 6. Indole-3-acetyl-L-aspartic Acid | LGC Standards [lgcstandards.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Natural Occurrence of Indole-3-acetyl-aspartate in Plant Species

Abstract

Indole-3-acetic acid (IAA) is the principal auxin in plants, a class of hormones that governs a vast array of physiological and developmental processes.[1][2] The precise regulation of IAA concentration, both spatially and temporally, is critical for normal plant function. This is achieved through a dynamic balance of biosynthesis, transport, and metabolic inactivation.[3] A primary mechanism for inactivating excess IAA is through conjugation to amino acids, forming amide-linked conjugates. Among these, Indole-3-acetyl-aspartate (IAA-Asp) is a key, often irreversible, catabolite. This technical guide provides an in-depth examination of the biosynthesis, natural distribution, physiological significance, and analytical methodologies pertaining to IAA-Asp in the plant kingdom. We will explore the enzymatic machinery responsible for its synthesis, present quantitative data on its occurrence in various species, and detail its role in maintaining auxin homeostasis. This document is intended for researchers in plant science, biochemistry, and drug development seeking a comprehensive understanding of this crucial metabolic pathway.

Introduction: The Imperative of Auxin Homeostasis

Indole-3-acetic acid (IAA) is a signaling molecule of profound importance, orchestrating fundamental processes from cell division and elongation to organogenesis and tropic responses.[1][2][4] The cellular concentration of free, active IAA must be tightly controlled; both deficiency and excess can lead to severe developmental defects. Plants employ a sophisticated toolkit to manage IAA levels, which includes regulated biosynthesis from precursors like tryptophan, polar transport to establish localized gradients, and metabolic inactivation.[3][5]

Metabolic inactivation occurs through two main routes: irreversible oxidation to 2-oxindole-3-acetic acid (oxIAA) and conjugation.[3][6] Conjugation involves linking the carboxyl group of IAA to sugars (forming esters) or amino acids (forming amides). While some conjugates are considered reversible storage forms, the synthesis of IAA-Asp is largely viewed as a terminal step, targeting IAA for degradation and permanently removing it from the active pool.[3][7] Understanding the dynamics of IAA-Asp formation is therefore central to understanding how plants manage auxin signaling.

Biosynthesis of Indole-3-acetyl-aspartate: The Role of GH3 Enzymes

The synthesis of IAA-Asp is catalyzed by a family of enzymes known as Gretchen Hagen 3 (GH3) acyl acid amido synthetases.[8][9] These enzymes are found widely across the plant kingdom and play a pivotal role in hormone regulation.

The Enzymatic Reaction

GH3 enzymes catalyze a two-step adenylation reaction to conjugate IAA to aspartic acid. The process begins with the enzyme binding to ATP and IAA, which leads to the formation of an activated IAA-adenosine monophosphate (IAA-AMP) intermediate.[9][10] Subsequently, a molecule of aspartate performs a nucleophilic attack on the activated carboxyl group of IAA, releasing AMP and forming the stable amide bond of IAA-Asp.

Genetic Basis in Arabidopsis thaliana

The Arabidopsis genome contains 19 GH3 genes, which are categorized into three groups.[11] The Group II GH3s are primarily responsible for conjugating IAA to various amino acids.[9][10] Specific members of this group, such as GH3.2, GH3.3, and GH3.4, have been shown to preferentially use aspartate as a substrate, thereby playing a direct role in IAA-Asp synthesis.[12] Genetic studies have demonstrated that mutations affecting these genes can alter the balance of free IAA and its conjugates, leading to observable developmental phenotypes. For instance, a sextuple mutant lacking several key GH3 genes exhibits a complete absence of IAA-Asp production.[3]

Diagram: Biosynthesis of IAA-Aspartate

Sources

- 1. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin biosynthesis and its role in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Inactive Auxin: A Technical Guide to Indole-3-Acetyl-Aspartic Acid in Plant Physiology and Drug Development

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes. The precise control of IAA concentration at the cellular and tissue level is paramount for proper plant growth and response to environmental cues. A key mechanism in maintaining this hormonal balance, or homeostasis, is the conjugation of IAA to other molecules, thereby reversibly or irreversibly inactivating it. This guide provides an in-depth technical exploration of Indole-3-acetyl-aspartic acid (IAA-Asp), a major amide-linked conjugate of IAA. We will delve into the biosynthesis and catabolism of IAA-Asp, the enzymatic players involved, its physiological roles as an inactive yet significant form of auxin, and its implications in both fundamental plant science and the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of auxin metabolism.

Introduction: The Central Role of Auxin Homeostasis

Indole-3-acetic acid (IAA) is a cornerstone of plant physiology, orchestrating cellular division, elongation, and differentiation.[1] Its influence extends to virtually every aspect of a plant's life cycle, from embryogenesis to senescence. The biological activity of auxin is tightly correlated with its concentration in specific tissues. Consequently, plants have evolved sophisticated mechanisms to regulate the levels of free, active IAA. These homeostatic processes include de novo biosynthesis, polar transport, and metabolic inactivation through conjugation and degradation.[2]

Auxin conjugation, the process of linking IAA to other molecules such as amino acids, sugars, and peptides, serves as a rapid and efficient means of modulating the active auxin pool.[3] These conjugates can be broadly categorized into two functional classes: those that are hydrolyzable to release free IAA, acting as a readily available hormonal reserve, and those that are destined for degradation, representing a pathway for irreversible inactivation.[1] Indole-3-acetyl-aspartic acid (IAA-Asp) is a prominent member of the latter category, representing a significant sink for excess IAA. Understanding the dynamics of IAA-Asp formation and its subsequent fate is crucial for a complete picture of auxin biology.

The Metabolic Lifecycle of IAA-Asp: Synthesis and Irreversible Inactivation

The metabolic journey of IAA-Asp is a tightly regulated process, primarily governed by two key enzyme families: the GRETCHEN HAGEN3 (GH3) acyl-amido synthetases and the DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes.

Biosynthesis of IAA-Asp: The Role of GH3 Acyl-Amido Synthetases

The formation of IAA-Asp is catalyzed by a family of enzymes known as the GRETCHEN HAGEN3 (GH3) acyl-amido synthetases.[4] These enzymes facilitate the ATP-dependent conjugation of IAA to various amino acids, with a notable preference for aspartate and glutamate in many plant species. The GH3 gene family is ancient and conserved across the plant kingdom, highlighting the fundamental importance of this conjugation pathway.

The expression of many GH3 genes is rapidly induced by high concentrations of auxin, establishing a negative feedback loop to buffer against excessive auxin levels.[4][5] This transcriptional regulation is a critical component of auxin homeostasis, allowing plants to swiftly respond to fluctuations in auxin signaling.[4]

The Irreversible Fate of IAA-Asp: Oxidation by DAO Enzymes

While some IAA-amino acid conjugates can be hydrolyzed back to free IAA by enzymes of the ILR1/ILL family, IAA-Asp is generally considered a terminal catabolite.[6] This irreversible inactivation is primarily mediated by the DIOXYGENASE FOR AUXIN OXIDATION (DAO) family of enzymes.[7] DAO enzymes catalyze the oxidation of IAA-Asp to 2-oxindole-3-acetyl-aspartic acid (oxIAA-Asp).[6][7] This oxidized conjugate is biologically inactive and represents a key step in the permanent removal of auxin from the active pool.

Recent evidence suggests a concerted pathway where GH3 enzymes first conjugate excess IAA to aspartate, and then DAO enzymes oxidize this conjugate, ensuring a unidirectional flow towards inactivation.[6][7][8] This GH3-DAO pathway is a cornerstone of auxin catabolism in plants.[6][7]

Physiological Significance of IAA-Asp Formation

The synthesis of IAA-Asp is not merely a passive mechanism for auxin disposal; it plays an active role in various physiological processes, particularly in response to developmental and environmental cues.

Buffering Auxin Levels During Development

During critical developmental stages, such as lateral root formation and flower development, precise spatial and temporal gradients of auxin are essential. The GH3-DAO pathway contributes to shaping these gradients by locally depleting active auxin.[9] For instance, the expression of specific GH3 genes is upregulated during lateral root emergence, suggesting a role in fine-tuning auxin levels for proper organogenesis.[9]

Role in Stress Responses and Pathogen Interaction

Plants often modulate their auxin homeostasis in response to biotic and abiotic stresses. The accumulation of IAA-Asp has been observed under various stress conditions. Furthermore, some plant pathogens can manipulate the host's auxin metabolism to their advantage, leading to an accumulation of IAA-Asp, which can promote disease susceptibility.[10] This highlights the intricate interplay between auxin metabolism and plant-pathogen interactions.

Quantitative Analysis of IAA-Asp

Accurate quantification of IAA-Asp is fundamental to understanding its physiological roles. Due to its low endogenous concentrations, sensitive and specific analytical methods are required.

| Plant Species | Tissue | IAA-Asp Concentration (ng/g FW) | Reference |

| Arabidopsis thaliana | 9-day-old seedlings | 17.4 ± 4.6 | [11] |

| Arabidopsis thaliana | 9-day-old seedlings (mutant) | 7.8 ± 0.4 | [11] |

| Haberlea rhodopensis | Leaves (desiccated) | ~150 | [12] |

| Haberlea rhodopensis | Roots (desiccated) | ~35 | [12] |

| Castanea sativa x C. crenata | Shoots (IBA-treated) | Increased levels | [13] |

| Solanum lycopersicum | Stamens (pat mutant) | Increased levels | [14] |

Table 1: Endogenous Concentrations of IAA-Asp in Various Plant Species and Tissues.

Experimental Protocol: Quantification of IAA-Asp by LC-MS/MS

This protocol outlines a robust method for the extraction, purification, and quantification of IAA-Asp from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Materials and Reagents

-

Plant tissue (10-50 mg fresh weight)

-

Liquid nitrogen

-

Homogenization solution (e.g., 80% methanol with internal standards)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

-

IAA-Asp standard

-

Stable isotope-labeled internal standard (e.g., [¹³C₆]IAA-Asp)

4.1.2. Step-by-Step Methodology

-

Sample Collection and Homogenization:

-

Extraction:

-

Incubate the homogenate at 4°C for at least 1 hour to ensure complete extraction.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant for further purification.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a series of solvents to remove interfering compounds.

-

Elute the auxin conjugates with an appropriate solvent (e.g., methanol).

-

Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto a C18 column and perform chromatographic separation.

-

Utilize tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the transition of the precursor ion of IAA-Asp to its characteristic product ions.

-

Quantify the endogenous IAA-Asp concentration by comparing the peak area of the analyte to that of the internal standard.

-

Enzymatic Assays for Key Metabolic Enzymes

Characterizing the activity of the enzymes involved in IAA-Asp metabolism is crucial for understanding the regulation of this pathway.

GH3 Enzyme Activity Assay

This in vitro assay measures the formation of IAA-Asp from IAA and aspartate, catalyzed by a recombinant or purified GH3 enzyme.

5.1.1. Materials and Reagents

-

Purified recombinant GH3 enzyme

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

IAA

-

L-Aspartic acid

-

ATP

-

MgCl₂

-

Quenching solution (e.g., acidified ethyl acetate)

-

LC-MS/MS system for product quantification

5.1.2. Step-by-Step Methodology

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, MgCl₂, ATP, L-Aspartic acid, and IAA.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the purified GH3 enzyme.

-

-

Reaction and Termination:

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a quenching solution.

-

-

Product Extraction and Analysis:

-

Extract the IAA-Asp from the reaction mixture using an appropriate organic solvent.

-

Dry the organic phase and reconstitute the sample.

-

Quantify the amount of IAA-Asp produced using LC-MS/MS.

-

-

Calculation of Enzyme Activity:

-

Calculate the specific activity of the enzyme as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).

-

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| AtDAO1 | IAA-Glu | 9.4 | - | [16][17] |

| AtDAO1 | IAA-Asp | 13.5 | - | [16][17] |

| OsGH3-8 | IAA | 182 | 451 | [7] |

| AtGH3.5 | IAA | 770 | 14.5 (min⁻¹) | [18] |

| AtGH3.17 | IAA | 68 | 2.7 (min⁻¹) | [18] |

Table 2: Kinetic Parameters of Key Enzymes in IAA-Asp Metabolism.

DAO Enzyme Activity Assay

This assay measures the oxidation of a substrate by DAO, which can be adapted for plant-derived enzymes and IAA-Asp as a substrate. The principle often involves detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination.

5.2.1. Principle

The DAO-catalyzed oxidation of its substrate produces an aldehyde, ammonia, and H₂O₂. The H₂O₂ can then be used in a coupled reaction with a peroxidase and a chromogenic substrate to produce a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically.

5.2.2. Materials and Reagents

-

Plant protein extract containing DAO activity

-

Reaction buffer (e.g., phosphate buffer, pH 7.2)

-

IAA-Asp (substrate)

-

Horseradish peroxidase (HRP)

-

Chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red)

-

Spectrophotometer or fluorometer

5.2.3. Step-by-Step Methodology

-

Protein Extraction:

-

Homogenize plant tissue in a suitable extraction buffer.

-

Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, HRP, and the chromogenic/fluorogenic substrate.

-

Add the plant protein extract to the reaction mixture.

-

Initiate the reaction by adding IAA-Asp.

-

-

Measurement:

-

Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength.

-

The rate of change is proportional to the DAO activity in the extract.

-

-

Calculation of Enzyme Activity:

-

Calculate the specific activity based on a standard curve generated with known concentrations of H₂O₂.

-

Transport of IAA-Asp: An Area of Active Research

While the polar transport of free IAA is a well-characterized process mediated by specific influx (AUX/LAX) and efflux (PIN) carriers, the long-distance and intercellular transport of IAA conjugates, including IAA-Asp, is less understood. Early studies suggested that some auxin conjugates might be mobile within the plant. However, direct evidence for dedicated transport systems for IAA-Asp is currently limited. It is plausible that IAA-Asp, being a relatively small and polar molecule, may be transported through the phloem or xylem, but further research is needed to elucidate the specific mechanisms and physiological relevance of its movement.[19][20]

Implications for Drug Development

The enzymes of the auxin metabolic pathway, particularly the GH3 family, have emerged as potential targets for the development of novel therapeutic agents. The ability of GH3 enzymes to conjugate small molecules to amino acids is not limited to IAA. This catalytic activity can be harnessed for various biotechnological and pharmaceutical applications. For instance, understanding the structure and function of these enzymes could inform the design of specific inhibitors or the engineering of novel biocatalysts.

Conclusion and Future Perspectives

Indole-3-acetyl-aspartic acid represents a critical node in the complex network of auxin homeostasis. Its formation via GH3 enzymes and subsequent irreversible oxidation by DAO enzymes constitute a major pathway for the catabolism of active auxin. This process is integral to the precise regulation of auxin levels during plant development and in response to environmental stimuli.

Future research should focus on several key areas:

-

Elucidating the transport mechanisms of IAA-Asp: Definitive evidence for the long-distance and intercellular transport of IAA-Asp is needed to fully understand its role in systemic signaling.

-

Characterizing the full spectrum of GH3 and DAO/ILL enzyme activities: A comprehensive understanding of the substrate specificities and kinetic parameters of all members of these enzyme families will provide a more complete picture of auxin metabolism.

-

Investigating the transcriptional and post-translational regulation of IAA-Asp metabolism: Unraveling the intricate regulatory networks that control the expression and activity of GH3 and DAO enzymes will provide deeper insights into how plants fine-tune their auxin responses.

By continuing to explore the multifaceted role of IAA-Asp, researchers can gain a more profound understanding of plant development and uncover new avenues for crop improvement and the development of novel bioactive compounds.

References

-

Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance. (2020). PMC. [Link]

-

Diamine Oxidase as a Therapeutic Enzyme: Study of Germination from Vegetal Sources and Investigation of the Presence of β-N-Oxalyl-L-α,β-diaminopropionic Acid (β-ODAP) Using LC-MS/MS. PMC. [Link]

-

Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. (2018). PMC. [Link]

-

Plant Enzyme Activity Testing. Lifeasible. [Link]

-

How to measure enzyme activity in different stage of a plant in Enzyme activity assay?. (2015). ResearchGate. [Link]

-

Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. (2000). PMC. [Link]

-

l-Aspartate Transport into Pea Chloroplasts : Kinetic and Inhibitor Evidence for Multiple Transport Systems. (1985). PMC. [Link]

-

The main oxidative inactivation pathway of the plant hormone auxin. (2021). ResearchGate. [Link]

-

The main oxidative inactivation pathway of the plant hormone auxin. (2021). Nature Communications. [Link]

-

Comprehensive characterisation of IAA inactivation pathways reveals the impact of glycosylation on auxin metabolism and plant development. (2022). ResearchGate. [Link]

-

A comprehensive phylogeny of auxin homeostasis genes involved in adventitious root formation in carnation stem cuttings. (2018). PubMed. [Link]

-

Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. (2012). PubMed Central. [Link]

-

Visualizing metabolic network dynamics through time-series metabolomic data. (2018). PMC. [Link]

-

The Long-Distance Transport of Some Plant Hormones and Possible Involvement of Lipid-Binding and Transfer Proteins in Hormonal Transport. (2022). PubMed Central. [Link]

-

The main oxidative inactivation pathway of the plant hormone auxin. (2021). eScholarship. [Link]

-

The main oxidative inactivation pathway of the plant hormone auxin. (2021). PMC. [Link]

-

Quantitation of endogenous levels of IAA, IAAsp and IBA in micro-propagated shoots of hybrid chestnut pre-treated with IBA. (2009). ResearchGate. [Link]

-

Regulation of auxin transcriptional responses. (2017). PMC. [Link]

-

Recent advances in auxin biosynthesis and homeostasis. (2021). PMC. [Link]

-

Amino Acid Transporters in Plant Cells: A Brief Review. (2018). PMC. [Link]

-

Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis. (2016). PNAS. [Link]

-

The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development. (2012). PMC. [Link]

-

Graph constructions for metabolic networks. Depending on how nodes and... (2019). ResearchGate. [Link]

-

Primary Auxin Response Genes GH3s and DAO1 Modulate Stamen Elongation in Arabidopsis thaliana and Solanum lycopersicum. (2022). ResearchGate. [Link]

-

Control of Endogenous Auxin Levels in Plant Root Development. (2021). MDPI. [Link]

-

Pathway Tools Visualization of Organism-Scale Metabolic Networks. (2022). MDPI. [Link]

-

Auxin transport proteins regulate intracellular and cell to cell auxin... (2018). ResearchGate. [Link]

-

The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. (2023). MDPI. [Link]

-

Auxin metabolism and homeostasis during plant development. (2013). ResearchGate. [Link]

-

Experimental procedures for extraction and derivatization of auxin and... (2012). ResearchGate. [Link]

-

Application of Long-Chained Auxin Conjugates Influenced Auxin Metabolism and Transcriptome Response in Brassica rapa L. ssp. pekinensis. (2021). PMC. [Link]

-

Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. (2021). PubMed Central. [Link]

-

Auxin metabolism and homeostasis during plant development. (2013). Development. [Link]

-

The BioCyc Metabolic Network Explorer - Peter Karp - NetBio - Abstract - ISMB 2022. (2022). YouTube. [Link]

-

Dynamic regulation of AtDAO1 and GH3 modulates auxin homeostasis. (2016). ResearchGate. [Link]

-

A role of DAO1 in oxidation of IAA amino acid conjugates revealed through metabolite, high throughput transcript and protein level analysis. (2020). bioRxiv. [Link]

-

Dynamics of endogenous content of auxins indole-3-acetic acid (IAA) and... (2017). ResearchGate. [Link]

-

l-Aspartate Transport into Pea Chloroplasts : Kinetic and Inhibitor Evidence for Multiple Transport Systems. (1985). PubMed. [Link]

-

Transport and Metabolism of the Endogenous Auxin Precursor Indole-3-Butyric Acid. (2011). NIH. [Link]

-

Auxin and Cellular Elongation. (2018). PMC. [Link]

-

Epigenetic Regulation of Auxin Homeostasis. (2019). MDPI. [Link]

-

How do you extract auxin from plants?. (2021). Quora. [Link]

-

Metabolic Network Analysis. (2019). Utrecht University. [Link]

-

Primary Auxin Response Genes GH3s and DAO1 Modulate Stamen Elongation in Arabidopsis thaliana and Solanum lycopersicum. (2022). PMC. [Link]

-

Polar Auxin Transport | Plant Biology. (2020). YouTube. [Link]

Sources

- 1. Recent advances in auxin biosynthesis and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Control of Endogenous Auxin Levels in Plant Root Development [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. plantae.org [plantae.org]

- 8. researchgate.net [researchgate.net]

- 9. Primary Auxin Response Genes GH3s and DAO1 Modulate Stamen Elongation in Arabidopsis thaliana and Solanum lycopersicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Auxin Transporters—Why So Many? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transport and Metabolism of the Endogenous Auxin Precursor Indole-3-Butyric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Auxin and Cellular Elongation - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Sink: Role of Indole-3-acetyl-DL-aspartic acid in Plant Development

Executive Summary

Indole-3-acetyl-DL-aspartic acid (IAA-Asp) represents a critical node in the metabolic regulation of auxin, the master regulator of plant growth.[1] Unlike ester conjugates (e.g., IAA-glucose) or certain amide conjugates (e.g., IAA-Alanine) that serve as reversible storage reservoirs, IAA-Asp is functionally categorized as an irreversible catabolite .[1][2] Its formation marks a "point of no return" for Indole-3-acetic acid (IAA), directing the hormone toward oxidative degradation or permanent inactivation.[1]

This guide analyzes the biochemical mechanics of IAA-Asp, its synthesis by the GH3 family of amido synthetases, and its pivotal role in stress adaptation and pathogen defense. It further provides validated protocols for its quantification, offering a roadmap for researchers investigating auxin homeostasis.[1]

Biochemical Mechanism: The "Death" of Auxin

To understand the role of IAA-Asp, one must first distinguish between the two fates of conjugated auxin: Storage vs. Catabolism .

The Conjugation Dichotomy

Plants maintain free IAA levels within a narrow physiological window. When excess IAA is detected, it is rapidly conjugated to amino acids.[1] The specific amino acid determines the fate of the molecule:

| Conjugate Type | Primary Amino Acids | Hydrolyzability | Physiological Role |

| Storage Forms | Alanine (Ala), Leucine (Leu) | High (Reversible) | Rapidly hydrolyzed back to free IAA by ILR1/ILL hydrolases when auxin is needed.[1] |

| Catabolic Forms | Aspartic Acid (Asp) , Glutamate (Glu) | Null (Irreversible) | Marks IAA for oxidation or permanent sequestration.[1][3] Not hydrolyzed in planta.[1][2] |

Stereochemistry Note: The "DL" Factor

In biological systems, the substrate is exclusively L-aspartic acid . The reagent Indole-3-acetyl-DL-aspartic acid is a racemic mixture containing both L- and D-isomers.[1]

-

L-Isomer: The biologically active metabolite recognized by plant enzymes and transporters.[1]

-

D-Isomer: Biologically inert or slowly metabolized in most plant systems.[1] When using the DL-form as an exogenous standard or tracer, researchers must account for the fact that only ~50% of the applied mass (the L-form) interacts with the physiological signaling pathways.

The GH3 Gatekeepers: Enzymatic Synthesis

The formation of IAA-Asp is catalyzed by the Gretchen Hagen 3 (GH3) family of acyl acid amido synthetases, specifically Group II GH3s.[4]

The GH3 Signaling Pathway

Expression of GH3 genes is auxin-inducible, creating a negative feedback loop.[1] As free IAA levels rise, GH3 transcription increases, leading to more enzyme production and rapid conjugation of the excess IAA into IAA-Asp.[1]

Key Enzymes in Arabidopsis:

-

GH3.1 - GH3.6: Promiscuous activity, but strongly favor the formation of IAA-Asp and IAA-Glu.[1]

-

GH3.17: Preferentially forms IAA-Glu, but contributes to the overall catabolic pool.[1][2]

Visualization: Auxin Homeostasis Pathway

The following diagram illustrates the irreversible nature of the IAA-Asp pathway compared to storage conjugates.[5]

Figure 1: The metabolic fate of Auxin.[1][2][5] Note the unidirectional flow from IAA to IAA-Asp, contrasting with the reversible loop of IAA-Ala.

Physiological & Pathological Roles

Root Architecture

IAA-Asp accumulation is critical for shaping the root system.[1] gh3 octuple mutants (lacking the ability to conjugate IAA to Asp/Glu) exhibit:

-

Inability to degrade excess auxin.[1]

-

Profuse, dense root hairs (an auxin overdose phenotype).[1] This confirms that IAA-Asp formation is required to maintain the specific auxin gradients necessary for meristem maintenance.[1]

The "Hijacking" Hypothesis: Pathogen Defense

Recent research indicates that certain pathogens exploit the IAA-Asp pathway to weaken host defenses.

-

Mechanism: Pathogens like Botrytis cinerea and Pseudomonas syringae induce the expression of the host's GH3 genes.[6]

-

Outcome: Rapid conversion of active IAA into inactive IAA-Asp.

-

Effect: Lower free auxin levels may dampen auxin-mediated defense signaling, or IAA-Asp itself may act as a signaling molecule that promotes susceptibility (virulence gene activation).[1]

Analytical Methodology: Quantification of IAA-Asp

Accurate measurement of IAA-Asp is challenging due to its polarity and low abundance relative to free IAA.[1] The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry standard for specificity.

Reagents & Standards

-

Internal Standard: [13C6]-IAA-Asp or Deuterated [d5]-IAA-Asp (Critical for correcting extraction losses).

-

Extraction Buffer: 80% Isopropanol + 1% Acetic Acid + 5mM Diethyl dithiocarbamate (Antioxidant).[1]

-

Purification: Solid Phase Extraction (SPE) using C18 or polymeric weak anion exchange (WAX) cartridges.[1]

Step-by-Step Protocol

-

Tissue Disruption:

-

Extraction:

-

Add 1.0 mL Extraction Buffer spiked with 50 pmol Internal Standard.[1]

-

Vortex 10 min at 4°C.

-

Centrifuge at 14,000 x g for 15 min. Collect supernatant.

-

-

Purification (SPE):

-

LC-MS/MS Detection:

Workflow Visualization

Figure 2: Optimized extraction and quantification workflow for IAA conjugates.[1]

Future Directions in Agrochemical Development

The irreversibility of IAA-Asp presents a unique target for herbicide and growth regulator development.[1]

-

GH3 Inhibitors: Chemicals that inhibit GH3 enzymes could force an accumulation of free IAA, leading to "auxin overdose" symptoms (epinasty, tissue collapse) similar to synthetic auxins like 2,4-D, but by leveraging the plant's endogenous hormone pool.[1]

-

Synthetic Conjugates: Developing hydrolysis-resistant analogs of IAA-Asp could serve as competitive inhibitors for the oxidative degradation pathways, altering the half-life of natural auxin.[1]

References

-

Staswick, P. E., et al. (2005).[1][2][6][7] Characterization of the family of auxin-conjugate synthetases in Arabidopsis. The Plant Cell. Link

-

Ludwig-Müller, J. (2011).[1] Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany. Link

-

González-Lamothe, R., et al. (2012).[1] The conjugated auxin indole-3-acetic acid-aspartic acid promotes plant disease development.[1] The Plant Cell. Link

-

Korasick, D. A., et al. (2013).[1][7] Molecular basis for AUXIN RESPONSE FACTOR protein interaction and the control of auxin response repression. PNAS.[1] Link

-

Pencik, A., et al. (2009).[1][2] Isolation and determination of auxin conjugates using solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis | bioRxiv [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Technical Guide: The Role of Indole-3-Acetyl-Aspartic Acid (IAA-Asp) in Hormonal Crosstalk and Stress Adaptation

Topic: Hormonal Crosstalk Involving Indole-3-Acetyl-Aspartic Acid (IAA-Asp) Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Plant Physiologists, and Agrochemical Scientists

Executive Summary

Indole-3-acetyl-aspartic acid (IAA-Asp) was historically categorized as a mere catabolic endpoint—a "waste product" of auxin metabolism. Modern transcriptomic and metabolomic analyses, however, have redefined IAA-Asp as a critical checkpoint in the Auxin-Abscisic Acid (ABA)-Ethylene crosstalk triangle.

This guide delineates the biochemical mechanism of IAA-Asp formation via GH3 acyl acid amido synthetases , its function as an irreversible shunt during abiotic stress, and the precise methodologies required to quantify it. For drug and agrochemical developers, targeting the GH3 gene family offers a pathway to engineer drought-resilient crops by modulating the trade-off between growth (Auxin) and survival (ABA).

The Biochemistry of IAA-Asp: Synthesis and Fate

The GH3 Gating Mechanism

The conjugation of Indole-3-acetic acid (IAA) to Aspartic acid is catalyzed by Group II GH3 (Gretchen Hagen 3) enzymes. Unlike ester conjugates (e.g., IAA-Glucose), which serve as reversible storage forms, the amide-linked IAA-Asp is widely regarded as biologically irreversible in most physiological contexts.

-

Reaction Kinetics: The GH3 enzyme functions as a synthetase, requiring ATP.

-

Fate: IAA-Asp is the primary substrate for dioxygenase for auxin oxidation (DAO) , which oxidizes the indole ring to form oxIAA-Asp, effectively removing the auxin signal permanently.

Structural Specificity

While GH3 enzymes are structurally conserved, their substrate specificity dictates the hormonal outcome:

-

Group I: Conjugate Jasmonic Acid (e.g., AtGH3.11/JAR1 forms JA-Ile).

-

Group II: Conjugate IAA (e.g., AtGH3.1, AtGH3.6, AtGH3.17). Target for IAA-Asp accumulation.

-

Group III: Conjugate Benzoates (e.g., Salicylic Acid).

Hormonal Crosstalk Nodes

The accumulation of IAA-Asp is not random; it is a calculated response to environmental stimuli, mediated by crosstalk with stress hormones.

The ABA-Auxin Antagonism (Drought Response)

Under water deficit, ABA levels rise. ABA response factors (ABFs) bind to ABRE (ABA-Responsive Elements) in the promoters of Group II GH3 genes (e.g., WES1/AtGH3.5).

-

Mechanism: ABA

-

Physiological Outcome: Reduced cellular expansion and root meristem exhaustion, shifting energy from growth to survival.

The Ethylene Feedback Loop

High levels of auxin induce ethylene biosynthesis (via ACS genes). In return, ethylene upregulates GH3 expression.

-

Mechanism: This acts as a negative feedback loop to prevent auxin overdose (herbicide-like effects) and mediate tissue senescence.

Visualization of Signaling Pathways

Caption: Figure 1.[1] The central role of GH3-mediated conjugation in the Auxin-ABA-Ethylene crosstalk network. Stress signals funnel through GH3 to deplete bioactive auxin.

Analytical Methodologies: Quantification of IAA-Asp

Accurate quantification is challenging due to the lability of indole compounds and the low abundance of conjugates relative to free IAA. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Protocol: Extraction and Purification

Principle: Minimize oxidation and hydrolysis during extraction. Use internal standards to correct for matrix effects (ion suppression).

-

Tissue Harvest: Flash freeze 50–100 mg plant tissue in liquid nitrogen immediately.

-

Internal Standard Spike: Add 100 pmol of [

C -

Extraction:

-

Homogenize in 1 mL 80% Methanol (v/v) containing 1% Acetic Acid (to protonate acids) and 1 mM Diethyldithiocarbamate (antioxidant) .

-

Incubate at 4°C for 1 hour with shaking.

-

Centrifuge at 14,000 x g for 10 min. Collect supernatant.

-

-

Solid Phase Extraction (SPE):

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Carboxylic acids ionize better in negative mode).

Table 1: MRM Transitions for Quantification

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| IAA | 174.1 | 130.1 | 15 | Analyte |

| IAA-Asp | 289.1 | 130.1 | 22 | Target Analyte |

| [D | 176.1 | 132.1 | 15 | Internal Standard |

| IAA-Ala | 245.1 | 130.1 | 18 | Specificity Check |

Note: The product ion 130.1 corresponds to the quinolin-one ion, a characteristic fragment of the indole moiety.

Enzymatic Assays: Validating GH3 Activity

To verify if a specific gene or compound affects IAA-Asp formation, an in vitro kinetic assay is required.

Recombinant GH3 Assay Workflow

-

Expression: Express His-tagged GH3 protein in E. coli (BL21) and purify via Ni-NTA affinity chromatography.

-

Reaction Mix (50

L):-

Buffer: 50 mM Tris-HCl (pH 8.0).

-

Cofactors: 5 mM ATP, 5 mM MgCl

, 1 mM DTT. -

Substrates: 1 mM IAA, 1 mM Aspartic Acid.

-

Enzyme: 1

g purified GH3.

-

-

Incubation: 30°C for 10–60 minutes.

-

Termination: Add 50

L Methanol (stops reaction and precipitates protein). -

Detection: Analyze supernatant via HPLC-UV (280 nm) or LC-MS/MS as described above.

Visualization of Experimental Workflow

Caption: Figure 2. Optimized workflow for the extraction and quantification of labile auxin conjugates.

References

-

Staswick, P. E., et al. (2005). Characterization of the family of auxin-conjugate synthetases in Arabidopsis.[4] The Plant Cell. Link

-

Westfall, C. S., et al. (2012). Structural basis for prereceptor modulation of plant hormones by GH3 proteins.[4] Science. Link

-

Sugahara, T., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions for the sensitive quantification of auxin.[3] Rapid Communications in Mass Spectrometry. Link

-

Park, J. E., et al. (2007). GH3-mediated auxin homeostasis links growth regulation with stress adaptation response in Arabidopsis. Journal of Biological Chemistry. Link

-

Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany. Link

Sources

Technical Analysis: Predicted Protein Interactions with Indole-3-acetyl-DL-aspartic acid (IAAsp)

Executive Summary

Indole-3-acetyl-DL-aspartic acid (IAAsp) represents a unique chemical intersection between plant hormone physiology and mammalian xenobiotic metabolism. While the L-isomer is a well-characterized, irreversible catabolite of the auxin Indole-3-acetic acid (IAA) in plant systems, the racemic mixture (DL) introduces a stereochemical complexity relevant to drug development.

This guide analyzes IAAsp not merely as a plant metabolite, but as a bioactive pharmacophore. By synthesizing established plant pathways with computational predictions for mammalian targets, we identify IAAsp as a probable substrate for the PEPT1 transporter and a ligand for the Aryl Hydrocarbon Receptor (AhR) . The following sections detail the molecular mechanisms, predicted interactions, and validation protocols required to assess its utility as a prodrug scaffold or metabolic probe.

Part 1: Molecular Identity & Physiochemical Profile

IAAsp consists of an indole ring (lipophilic) conjugated to aspartic acid (hydrophilic/charged) via an amide bond. The "DL" designation implies a racemic mixture (50:50) of two enantiomers with distinct biological fates.

| Feature | Specification | Relevance to Interaction |

| Chemical Formula | C₁₄H₁₄N₂O₅ | Mid-sized molecule, suitable for pocket binding. |

| Molecular Weight | ~290.27 g/mol | Ideal range for oral bioavailability (Lipinski's Rule of 5). |

| Stereochemistry | Racemic (L-Asp / D-Asp) | L-Form: Endogenous plant substrate. D-Form: Potential metabolic inhibitor or stable mimetic. |

| Key Functional Groups | Indole moiety, Carboxyls (2), Amide | Indole: Pi-stacking interactions (e.g., Trp residues). Carboxyls: Ionic bridging (e.g., Arg/Lys residues). |

| LogP (Predicted) | ~0.5 - 1.2 | Amphiphilic; likely requires transport proteins (PEPT) for membrane crossing. |

Part 2: The Endogenous Landscape (Plant Systems)

Establishing the "Ground Truth" for interaction logic.

In plant biology, IAAsp formation is a primary mechanism for maintaining auxin homeostasis. Unlike IAA-Alanine or IAA-Leucine, which serve as reversible storage forms, IAA-L-Asp is largely an irreversible catabolite .

The GH3 Conjugation Mechanism

The conjugation is catalyzed by Group II GH3 amido synthetases (e.g., AtGH3.1, AtGH3.6).

-

Mechanism: ATP-dependent adenylation of IAA

Acyl-AMP intermediate -

Consequence: The resulting IAA-Asp is targeted for oxidative degradation (via oxIAA pathway) rather than hydrolysis, effectively removing active auxin from the pool.

The "Dead-End" Hypothesis

While hydrolases like ILR1 and IAR3 exist to cleave auxin conjugates, they show low affinity for IAA-Asp. This specificity suggests that in a drug development context, the L-isomer of IAAsp would be rapidly metabolized if exposed to plant-derived enzymes, whereas the D-isomer might resist hydrolysis, acting as a competitive inhibitor or a stable tracer .

Part 3: Predictive Modeling Framework (Mammalian/Pharma)

Applying the structural logic of IAAsp to predict off-target or therapeutic interactions in humans.

Prediction 1: Substrate for Peptide Transporter 1 (PEPT1 / SLC15A1)

Confidence: High Rationale: PEPT1 is a high-capacity transporter responsible for absorbing di/tri-peptides in the small intestine. It relies on a specific pharmacophore model:

-

N-terminal amine or equivalent: (IAAsp lacks a free N-term amine, but the indole nitrogen can sometimes mimic H-bond donors). Correction: PEPT1 transports many peptidomimetics lacking free N-termini (e.g., beta-lactams).

-

Peptide Bond: Present in IAAsp.

-

C-terminal Carboxyl: Present in IAAsp.

-

Hydrophobic Side Chain: The indole ring fits the hydrophobic pocket usually occupied by Phe/Trp side chains.

Implication: IAAsp is predicted to have high oral bioavailability . It could serve as a "Trojan horse" delivery system for indole moieties to the gut-brain axis.

Prediction 2: Ligand for Aryl Hydrocarbon Receptor (AhR)

Confidence: Medium-High Rationale: The AhR is a cytosolic transcription factor that binds planar, aromatic xenobiotics (e.g., dioxins) and endogenous indole derivatives (e.g., IAA, Indole-3-propionic acid).[1]

-

Binding Mode: The indole core of IAAsp will slot into the AhR ligand-binding domain (LBD).

-

Modulation: The bulky Aspartate tail may prevent full helix closure, potentially making IAAsp a Selective AhR Modulator (SAhRM) or a partial agonist, rather than a full toxin-like agonist.

Prediction 3: Stereoselective Inhibition (The D-Isomer Effect)

Confidence: Medium Rationale: Mammalian enzymes (e.g., aminoacylases) are generally L-specific.

-

Prediction: The IAA-D-Asp component of the racemate will likely resist enzymatic cleavage in the liver/gut. This could lead to accumulation or inhibition of renal organic anion transporters (OATs) that handle similar dicarboxylates.

Part 4: Visualization of Predicted Pathways

The following diagrams illustrate the divergent fates of IAAsp in plants versus its predicted interaction network in mammals.

Diagram 1: Plant Homeostasis vs. Mammalian Targets

Caption: Divergent fates of IAAsp. In plants (green), it is a catabolic dead-end. In mammals (blue), it is predicted to interact with transporters (PEPT1) and nuclear receptors (AhR).

Part 5: Experimental Validation Protocols

To confirm the predicted interactions, the following self-validating protocols are recommended.

Protocol A: Molecular Docking (In Silico)

Objective: Calculate binding affinity (

-

Target Preparation:

-

Retrieve structure for PEPT1 (Homology model based on Shewanella PepT or Cryo-EM human structure if available) and AhR (PDB ID: 5NJ8 or similar LBD).

-

Remove water molecules; add polar hydrogens and Kollman charges using AutoDock Tools.

-

-

Ligand Preparation:

-

Generate 3D conformers of IAA-L-Asp and IAA-D-Asp.

-

Minimize energy (MMFF94 force field).

-

Set rotatable bonds (focus on the Aspartate side chain).

-

-

Grid Generation:

-

AhR: Center grid on the ligand-binding pocket (defined by residues interacting with TCDD/Indole).

-

PEPT1: Center on the central transmembrane cavity.

-

-

Docking (AutoDock Vina/Gold):

-

Run with exhaustiveness = 8.

-

Validation: Re-dock known ligands (e.g., TCDD for AhR, Gly-Sar for PEPT1) to confirm RMSD < 2.0 Å.

-

-

Output Analysis:

-

Filter poses for

kcal/mol. -

Check for key H-bonds (e.g., Indole NH to Ser/Thr residues).

-

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Quantify physical binding affinity (

| Step | Action | Causality/Rationale |

| 1. Chip Activation | Activate CM5 sensor chip with EDC/NHS (1:1). | Creates reactive succinimide esters for amine coupling of the protein. |

| 2. Ligand Immobilization | Inject purified Target Protein (e.g., HSA) at pH 4.5. | Low pH ensures the protein is positively charged (below pI) for electrostatic pre-concentration on the matrix. |

| 3. Blocking | Inject Ethanolamine-HCl. | Deactivates remaining esters to prevent non-specific binding of the analyte. |

| 4. Analyte Injection | Inject IAAsp (0.1 µM to 100 µM) in running buffer (HBS-EP+). | Critical: Run duplicates. The concentration series allows for kinetic fitting ( |

| 5. Reference Subtraction | Subtract Flow Cell 1 (Empty) from Flow Cell 2 (Protein). | Removes bulk refractive index changes caused by the buffer/solvent (DMSO). |

| 6. Data Fitting | Fit to 1:1 Langmuir binding model. | Determines the equilibrium dissociation constant ( |

References

-

Staswick, P. E., et al. (2005). Characterization of the family of auxin-conjugate synthetases in Arabidopsis. The Plant Cell. Link

-

Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany. Link

-

Böttcher, C., et al. (2010). Sequestration of auxin by the indole-3-acetic acid-amido synthetase GH3-1 in grape berry.[2] Journal of Experimental Botany. Link

-

Hubbard, T. D., et al. (2015). Indole-3-propionic acid, a gut microbiota-derived tryptophan metabolite, is a potent AhR agonist. Cell Host & Microbe. Link

-

Biegel, A., et al. (2005). Three-dimensional quantitative structure-activity relationship analyses of beta-lactam antibiotics and tripeptides as substrates of the mammalian H+/peptide cotransporter PEPT1.[3] Journal of Medicinal Chemistry. Link

-

Westfall, C. S., et al. (2016). Structural basis for prereceptor modulation of plant hormones by GH3 proteins. Science. Link

Sources

Methodological & Application

Application Note: Arabidopsis Root Elongation Assay for IAA-Aspartate Activity

Abstract & Biological Context

This Application Note provides a rigorous protocol for assessing the biological activity of Indole-3-acetyl-L-aspartic acid (IAA-Asp) using the Arabidopsis thaliana root elongation assay.

The Scientific Premise: In Arabidopsis, auxin homeostasis is tightly regulated by conjugation.[1] Indole-3-acetic acid (IAA) is conjugated to amino acids by GH3 family enzymes.

-

Storage Forms: Conjugates like IAA-Leucine (IAA-Leu) and IAA-Alanine (IAA-Ala) are reversible storage forms. They are hydrolyzed back to free, active IAA by amidohydrolases such as ILR1 (IAA-LEUCINE RESISTANT 1) and IAR3 (IAA-ALANINE RESISTANT 3), resulting in inhibition of root elongation in wild-type plants.

-

Catabolic Forms: IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) are traditionally classified as precursors to oxidation and permanent inactivation. In wild-type Arabidopsis, IAA-Asp is poorly hydrolyzed, meaning it typically exhibits low biological activity (minimal root inhibition) compared to IAA-Leu or free IAA.

Assay Utility: This protocol is designed to:

-

Screen for novel hydrolase activity: Identify mutants or transgenic lines capable of hydrolyzing IAA-Asp.

-

Analyze Auxin Homeostasis: Distinguish between hydrolyzable (active) and non-hydrolyzable (inactive) conjugate pools.

-

Toxicology/Sensitivity: Determine if high concentrations of IAA-Asp elicit "promiscuous" signaling or toxicity.

Experimental Logic & Pathway Visualization

The assay relies on the principle that free IAA inhibits primary root elongation in a dose-dependent manner. If IAA-Asp exerts activity, it must either be hydrolyzed to free IAA or possess intrinsic affinity for TIR1/AFB receptors (which is generally low).

Figure 1: Auxin Conjugate Fate & Signaling Logic

Caption: Figure 1. Differential fate of auxin conjugates. IAA-Asp is primarily targeted for oxidation (inactivation), whereas IAA-Leu is hydrolyzed back to active IAA to inhibit root growth.

Materials & Reagents